Atrazine-desethyl-2-hydroxy

Descripción general

Descripción

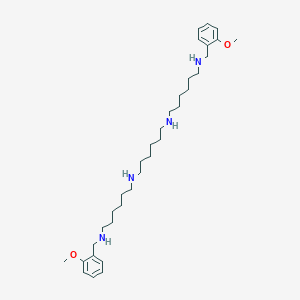

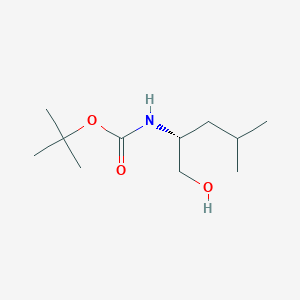

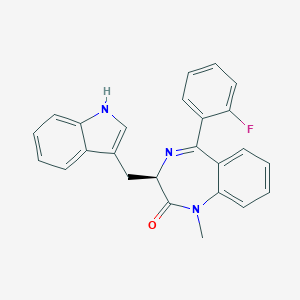

Atrazine-desethyl-2-hydroxy is a metabolite derived from the herbicide atrazine . It is formed through various degradation processes, particularly photolytic reactions. Atrazine itself is widely used in agriculture to control grassy and broadleaf weeds in crops such as sugarcane, wheat, conifers, sorghum, nuts, and corn . The compound’s structure consists of a triazine ring with amino groups and a hydroxy group at specific positions.

Synthesis Analysis

The synthesis of Atrazine-desethyl-2-hydroxy primarily occurs as a result of atrazine’s degradation. Photolytic processes, especially those involving microwave-ultraviolet (MW-UV) energy, lead to the formation of this metabolite. During these reactions, atrazine undergoes hydroxylation, resulting in the replacement of a chlorine atom with a hydroxyl group . The pathway involves the sequential generation of atrazine-2-hydroxy, atrazine-desethyl-2-hydroxy, and atrazine-desisopropyl-2-hydroxy .

Molecular Structure Analysis

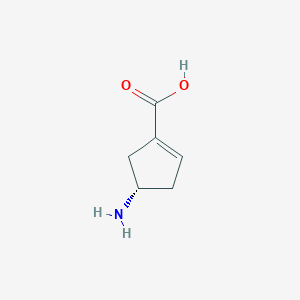

The molecular formula of Atrazine-desethyl-2-hydroxy is C6H11N5O . It is a diamino-1,3,5-triazine with a hydroxy group at position 2 . The structure plays a crucial role in its biological activity and interactions.

Chemical Reactions Analysis

The primary chemical reaction leading to the formation of Atrazine-desethyl-2-hydroxy involves the substitution of a chlorine atom in atrazine with a hydroxyl group. This transformation occurs under specific energy conditions, such as MW-UV irradiation . The resulting metabolite exhibits reduced toxicity compared to atrazine itself.

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Degradation of Atrazine

Atrazine-desethyl-2-hydroxy is a degradation product of atrazine, a widely used herbicide . The degradation process involves different energy systems such as ultraviolet (UV), microwaves (MW), and radiations (MW-UV). The degradation rates were found to be around 12% (UV), 28% (MW), and 83% (MW-UV), respectively, with time intervals of 120 seconds .

Environmental Pollution Research

Atrazine-desethyl-2-hydroxy is used in environmental science and pollution research. It helps in understanding the potential pollution caused by atrazine in soil, sediment, water, and food .

Advanced Oxidation Processes (AOPs)

Atrazine-desethyl-2-hydroxy is used in the study of advanced oxidation processes (AOPs). These processes are developed to remove persistent degradation of organic compounds, especially in situations where conventional methods are not efficient .

Photolytic Processes

The compound is used in the study of photolytic processes. The spectral analysis of the signal from these processes is used to evaluate the degradation of atrazine and the appearance of other peaks (degradation products) .

Organic Synthesis

In organic synthesis, Atrazine-desethyl-2-hydroxy can be used as an intermediate for synthesizing other organic compounds that contain a thiazine structure .

Dye and Pigment Industry

In the dye and pigment industry, Atrazine-desethyl-2-hydroxy can be used as a starting material for synthesizing specific pigment molecules .

Electronic Materials

Atrazine-desethyl-2-hydroxy can be used in the preparation of organic photovoltaic materials and components of organic light-emitting diodes (OLEDs) .

Reference Standard in LC-MS

Atrazine-desethyl-2-hydroxy may be used as a reference standard for the determination of the analyte in environmental water samples by liquid chromatography-tandem mass spectrometry (LC-MS 2) using atmospheric pressure ionization (API) interface .

Mecanismo De Acción

Target of Action

Atrazine-desethyl-2-hydroxy (DEHA) is a metabolite of the herbicide atrazine Atrazine, the parent compound, is known to affect photosynthesis in plants

Mode of Action

It is known that DEHA can undergo pH-dependent tautomerization , which means it can exist in different forms depending on the pH of the environment This could potentially affect its interaction with its targets

Biochemical Pathways

It is known that deha is a degradation product of atrazine . Atrazine is known to inhibit photosynthesis in plants , so it is possible that DEHA may also interact with this pathway. More research is needed to confirm this and identify other affected pathways.

Result of Action

Atrazine is known to be an endocrine disruptor , so it is possible that DEHA may have similar effects. More research is needed to confirm this and identify other effects of DEHA’s action.

Action Environment

The action of DEHA can be influenced by environmental factors such as pH For example, the structure of DEHA can change depending on the pH of the environment, which could potentially affect its activity

Propiedades

IUPAC Name |

6-amino-4-(propan-2-ylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c1-3(2)8-5-9-4(7)10-6(12)11-5/h3H,1-2H3,(H4,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKLGRUZDXSATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=O)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173802 | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atrazine-desethyl-2-hydroxy | |

CAS RN |

19988-24-0 | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019988240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)

![2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide](/img/structure/B12855.png)